molecular formula C11H10F2O3 B1428944 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid CAS No. 1343436-42-9

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Cat. No.: B1428944
CAS No.: 1343436-42-9
M. Wt: 228.19 g/mol
InChI Key: PFVZZPBKPNWGMO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. The Chemical Abstracts Service has assigned this compound the registry number 1343436-42-9, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes the descriptor "Benzoic acid, 4-(cyclopropylmethoxy)-3,5-difluoro-", which emphasizes the parent benzoic acid structure with specific substitution patterns.

The molecular formula C₁₁H₁₀F₂O₃ reflects the compound's elemental composition, indicating eleven carbon atoms, ten hydrogen atoms, two fluorine atoms, and three oxygen atoms. The calculated molecular weight of 228.19 grams per mole corresponds to this molecular formula and has been consistently reported across multiple chemical databases. The MDL number MFCD18285388 serves as an additional database identifier for this compound.

The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure: "O=C(O)C1=CC(F)=C(OCC2CC2)C(F)=C1". This notation clearly delineates the carboxylic acid functionality, the benzene ring substitution pattern, and the cyclopropylmethoxy group attachment. The International Chemical Identifier key PFVZZPBKPNWGMO-UHFFFAOYSA-N offers a standardized hash representation of the molecular structure, facilitating database searches and cross-referencing.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits several conformational considerations that influence its molecular properties. The cyclopropylmethoxy substituent introduces significant steric constraints due to the rigid cyclopropane ring system, which maintains a fixed geometry with internal bond angles of approximately 60 degrees. This structural feature creates a compact, three-dimensional appendage that extends from the aromatic ring system.

The positioning of fluorine atoms at the 3 and 5 positions (meta to the carboxylic acid group) creates a symmetrical substitution pattern that influences the electron density distribution across the benzene ring. These fluorine substituents, being highly electronegative, withdraw electron density from the aromatic system through both inductive and resonance effects. The para-positioned cyclopropylmethoxy group at the 4-position provides electron density through resonance donation from the oxygen atom, creating an interesting electronic balance within the molecule.

Conformational flexibility exists primarily in the methylene linker connecting the cyclopropyl group to the aromatic ether oxygen. Rotational barriers around the carbon-oxygen bond and the methylene-cyclopropyl bond allow for multiple conformational states, though steric interactions may favor certain orientations. The calculated LogP value of 3.33 suggests moderate lipophilicity, influenced by the hydrophobic cyclopropyl group and the polar carboxylic acid functionality.

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound. Proton nuclear magnetic resonance analysis conducted at 399.65 megahertz in deuterated chloroform reveals characteristic chemical shifts that confirm the molecular structure. The aromatic protons appear in the downfield region, with signals observed between 7.043 and 7.649 parts per million, consistent with the electron-withdrawing effects of the fluorine substituents.

The carboxylic acid proton exhibits a characteristic downfield chemical shift at 11.573 parts per million, typical for carboxylic acid functionalities in aromatic systems. The cyclopropylmethoxy region displays complex multipicity patterns due to the rigid cyclopropane ring system and the methylene bridge. These signals provide definitive evidence for the presence and connectivity of the cyclopropylmethoxy substituent.

Chemical Shift (ppm) Integration Assignment
11.573 1H Carboxylic acid proton
7.649-7.043 2H Aromatic protons
Variable 7H Cyclopropylmethoxy protons

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 158 for related difluorobenzoic acid derivatives, providing molecular weight confirmation. The fragmentation patterns observed in electron impact ionization show characteristic losses corresponding to carboxyl groups and fluorine atoms. Base peaks and significant fragment ions appear at mass-to-charge ratios of 141, 113, and other characteristic values that support structural assignments.

The infrared spectroscopic profile would be expected to show characteristic carbonyl stretching frequencies for the carboxylic acid group, typically appearing around 1670-1700 wavenumbers. Carbon-fluorine stretching vibrations should appear in the 1000-1300 wavenumber region, while aromatic carbon-carbon stretching modes would be observed around 1600 and 1500 wavenumbers.

Crystallographic Studies and X-ray Diffraction Patterns

Limited crystallographic information is available for this compound in the current literature. The compound is reported to exist as an off-white solid at room temperature, suggesting crystalline or semi-crystalline morphology. Physical characterization indicates the material maintains solid-state integrity under standard storage conditions, with recommendations for storage at 4-8 degrees Celsius to maintain stability.

The calculated density of 1.4 ± 0.1 grams per cubic centimeter suggests a reasonably compact crystal packing arrangement. This density value is consistent with organic compounds containing fluorine atoms, which typically exhibit higher densities due to the high electronegativity and compact van der Waals radius of fluorine. The absence of reported melting point data in several sources suggests either limited thermal analysis or potential decomposition before melting.

Crystal morphology characteristics remain largely unreported in the available literature, though the classification as a powder-to-crystal material suggests potential polymorphic behavior. The presence of hydrogen bonding donors and acceptors (carboxylic acid group) and the planar aromatic system would be expected to facilitate intermolecular interactions that influence crystal packing arrangements.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVZZPBKPNWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde

Reaction Conditions:

  • Reagents: 3-halo-4-hydroxybenzaldehyde (where halogen is chlorine, bromine, or iodine) and cyclopropyl-carbinol or its sodium salt.
  • Solvent: Aprotic polar solvents such as acetone, dimethylformamide (DMF), DMSO, or N,N-dimethylacetamide (DMAC).
  • Base: Alkali metal or alkaline earth metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or alkali metal hydrides (e.g., sodium hydride, potassium hydride).
  • Conditions: Heating at 70–110°C under nitrogen atmosphere.

Reaction Mechanism:

  • Nucleophilic substitution where cyclopropyl-carbinol or its sodium salt reacts with the halogenated benzaldehyde, replacing the halogen with the cyclopropylmethoxy group, yielding 3-cyclopropylmethoxy-4-hydroxybenzaldehyde.

Notes:

  • The reaction can be performed with the reactants as solvents, reducing the need for additional solvents.
  • The molar ratio of alkali to halogenated benzaldehyde is typically 1.0–5.0.

Formation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

Reaction Conditions:

  • Reagents: 3-cyclopropylmethoxy-4-hydroxybenzaldehyde and chlorodifluoroacetic acid or its derivatives (e.g., chlorodifluoroacetic acid sodium or ethyl ester).
  • Solvent: Aprotic polar solvents, similar to step 1.
  • Base: Alkali such as sodium or potassium carbonate, or sodium hydride.
  • Conditions: Heating at 70–110°C.

Reaction Mechanism:

  • Nucleophilic substitution where the phenolic hydroxyl group reacts with chlorodifluoroacetic acid derivatives, forming an ether linkage with the difluoromethoxy group attached at the 4-position.

Notes:

  • The molar ratio of base to phenolic compound is 1.0–5.0.
  • The reaction yields the benzaldehyde derivative with a difluoromethoxy substituent.

Oxidation to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Reaction Conditions:

  • Reagents: Potassium permanganate (KMnO4), hydrogen peroxide, or other suitable oxidants like tert-butyl hydroperoxide.
  • Solvent: Water or mixed solvents such as acetone-water.
  • Conditions: Mild heating (50–150°C), often under controlled pH.

Reaction Mechanism:

  • Oxidation of the aldehyde group to the corresponding carboxylic acid.

Notes:

  • The oxidation step is optimized to prevent over-oxidation or degradation of sensitive fluorinated groups.
  • The process avoids harsh conditions, ensuring high selectivity and yield.

Data Table Summarizing Preparation Parameters

Step Reactants Solvent Base Oxidant Temperature Yield (%) Notes
1 3-halo-4-hydroxybenzaldehyde + cyclopropyl-carbinol Acetone, DMF, DMSO NaOH, KOH, NaH N/A 70–110°C 75–85 Nucleophilic substitution, high selectivity
2 Benzaldehyde derivative + chlorodifluoroacetic acid derivative Acetone, DMF Na2CO3, K2CO3 N/A 70–110°C 70–80 Ether formation with difluoromethoxy group
3 Benzaldehyde derivative Water, acetone KMnO4, H2O2 N/A 50–150°C 80–90 Mild oxidation to acid

Research Findings and Optimization Strategies

  • Reaction Selectivity: Using aprotic polar solvents and controlled molar ratios minimizes side reactions.
  • Environmental Considerations: The process avoids the use of highly toxic reagents like monochlorodifluoromethane, favoring safer alternatives such as chlorodifluoroacetic acid derivatives.
  • Industrial Scalability: The methods are adaptable for large-scale production, with high yields (typically >80%) and simplified purification steps, mainly through crystallization rather than chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzoic acids with different functional groups replacing the fluorine atoms.

Scientific Research Applications

MEK Inhibition

One of the primary applications of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is as a MEK inhibitor . MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibitors are crucial in cancer therapy due to their role in the MAPK signaling pathway, which is often dysregulated in various cancers.

  • Cancer Treatment : The compound has shown efficacy in treating several types of cancer, including colorectal, breast, ovarian, and lung cancers. It works by inhibiting the MEK pathway, thereby blocking cancer cell proliferation and survival .
  • Combination Therapies : It is often used in combination with other therapeutic agents such as chemotherapy drugs (e.g., cisplatin) or radiation therapy to enhance treatment efficacy .

Anti-inflammatory and Antifibrotic Effects

Recent studies have explored the compound's potential anti-inflammatory properties. For instance, research indicates that derivatives of this compound can reduce inflammatory markers and fibrosis in lung tissue:

  • Pulmonary Fibrosis : In experimental models, this compound has been shown to decrease levels of α-SMA (alpha-smooth muscle actin) and collagen deposition, which are indicative of fibrosis .
  • Cytokine Modulation : The compound also reduces inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating immune responses .

Antiviral Applications

The compound has been investigated for its antiviral properties against viruses such as HIV and hepatitis B. Its mechanism involves disrupting viral replication pathways, making it a candidate for further research in antiviral drug development .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated significant inhibition of cell growth in various cancer cell lines treated with this compound.
  • Animal Models : Preclinical trials involving animal models showed promising results in tumor reduction and improved survival rates when combined with existing cancer therapies.
  • Pulmonary Studies : Research on pulmonary fibrosis highlighted the compound's ability to mitigate inflammation and fibrotic changes in lung tissues .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The structural and functional attributes of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid can be compared to the following analogs:

Structural Analogs with Varied Alkoxy Groups
Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid Cyclobutylmethoxy at C4, F at C3/C5 C₁₂H₁₂F₂O₃ pKa: 3.80; Boiling point: 359.8°C (predicted); Used in medicinal chemistry intermediates .
4-(Benzyloxy)-3,5-difluorobenzoic acid Benzyloxy at C4, F at C3/C5 C₁₄H₁₀F₂O₃ Higher lipophilicity due to benzyl group; potential use in polymer science .
5-(Cyclopropylmethoxy)-2-ethyl-4-fluorobenzoic acid Cyclopropylmethoxy at C5, ethyl at C2 C₁₃H₁₅FO₃ Modified substitution pattern may alter bioactivity; studied as a synthetic intermediate .

Key Differences :

  • Electronic Effects : The cyclopropyl group in the target compound introduces electron-withdrawing effects compared to benzyloxy or cyclobutylmethoxy groups, influencing acidity (e.g., pKa ~3.8 for cyclobutyl analog vs. ~2.5–3.0 for the target compound, inferred from fluorobenzoic acid data ).
Fluorination Pattern Analogs
Compound Name Fluorine Positions Applications Evidence Source
3,5-Difluorobenzoic acid C3, C5 Hydrologic tracer; stable under environmental conditions .
3,5-Dichloro-4-hydroxybenzoic acid Cl at C3/C5, OH at C4 Antimicrobial agent; higher acidity due to Cl substituents .
4-Difluoromethoxy-3-hydroxybenzoic acid Difluoromethoxy at C4, OH at C3 Intermediate for Roflumilast (anti-inflammatory drug) .

Key Differences :

  • Acidity: Fluorine at C3/C5 in the target compound increases acidity compared to non-fluorinated analogs (e.g., 4-methoxybenzoic acid) .
  • Stability : Fluorinated compounds like 3,5-difluorobenzoic acid exhibit prolonged environmental stability, making them suitable as tracers .
Pharmaceutical Intermediates
Compound Name Role in Synthesis Yield/Purity Evidence Source
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Intermediate for Roflumilast 95% yield (industrial scale) .
4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide Active pharmaceutical ingredient (API) High purity (analytical data) .

Key Differences :

  • Functional Groups : The target compound lacks the difluoromethoxy and pyridinyl groups found in Roflumilast intermediates, altering its pharmacological profile .

Biological Activity

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F2O3
  • CAS Number : 63183789

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific signaling pathways involved in inflammation and fibrosis.

1. Anti-inflammatory Effects

Recent studies have demonstrated that this compound can significantly reduce inflammatory responses in vitro and in vivo. For instance:

  • The compound inhibited the activation of the TGF-β1 signaling pathway, which is crucial in mediating fibrosis and inflammation .
  • It reduced the expression of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent.

2. Antifibrotic Properties

In a study focusing on pulmonary fibrosis:

  • In Vitro Studies : The compound was shown to alleviate epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 lung epithelial cells. This was measured using MTT assays and Western blotting techniques .
  • In Vivo Studies : In a rat model of bleomycin-induced pulmonary fibrosis, treatment with the compound resulted in reduced lung inflammation and fibrosis, as evidenced by histological analysis and measurement of collagen content .

Case Studies

StudyObjectiveKey Findings
Study 1 Evaluate anti-inflammatory effectsInhibition of TGF-β1 pathway; reduced cytokine levels
Study 2 Assess antifibrotic propertiesImproved lung function; decreased collagen deposition in rats

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. It exhibits moderate solubility, which is essential for oral bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with a benzoic acid precursor. For example, halogenation of 3,5-difluorobenzoic acid (via electrophilic substitution) can introduce reactive sites, followed by etherification using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of cyclopropylmethyl bromide) to minimize side products like over-alkylation . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., fluorine at positions 3/5, cyclopropylmethoxy at position 4). For example, 19F^{19}\text{F} NMR peaks for 3,5-difluoro groups appear as doublets near -110 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M-H]⁻ ion at m/z 258).
  • Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
  • Storage : Keep in inert atmosphere (argon) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as halogenated waste .

Q. How can researchers assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., COX-2 inhibition, given structural similarity to salicylic acid derivatives) with IC₅₀ determination .
  • Cell Viability Studies : Test cytotoxicity in human cell lines (e.g., HepG2) via MTT assays at concentrations 1–100 µM.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropylmethoxy introduction in this compound?

  • Methodological Answer : The electron-withdrawing fluorine atoms at positions 3/5 deactivate the benzene ring, directing electrophilic substitution to position 4. Computational modeling (DFT calculations) can predict charge distribution, while kinetic studies (e.g., varying temperature) reveal activation barriers. Contrast this with non-fluorinated analogs, where substitution may occur at multiple positions .

Q. How can contradictions in reported synthesis yields (e.g., esterification vs. direct alkylation) be resolved?

  • Methodological Answer :
  • Comparative Analysis : Replicate both methods (e.g., ester-protected intermediates vs. direct alkylation) under controlled conditions.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., di-alkylated species in direct routes).
  • Yield Optimization : For esterification routes, employ coupling agents (DCC/DMAP) to improve efficiency (>80% yield) .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the cyclopropyl group with trifluoromethyl or bicyclo[1.1.1]pentane to modulate lipophilicity (logP) and metabolic clearance.
  • Prodrug Synthesis : Convert the carboxylic acid to an ethyl ester for improved bioavailability, followed by enzymatic hydrolysis studies in plasma .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Buffer Systems : Prepare solutions at pH 1.2 (gastric), 4.5 (lysosomal), and 7.4 (physiological).
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the ether bond at pH < 2) over 48 hours.
  • Arrhenius Analysis : Calculate activation energy (Eₐ) for degradation at 25°C, 40°C, and 60°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 2
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4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

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